molecular formula C9H14ClN5O B15059447 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine

2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine

Cat. No.: B15059447
M. Wt: 243.69 g/mol
InChI Key: FDMJRGGSVBXCJK-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine (CAS 1341163-95-8) is a synthetic organic compound with the molecular formula C 9 H 14 ClN 5 O . This molecule belongs to the 1,3,5-triazine family, a privileged scaffold in medicinal and synthetic chemistry known for its versatility as a building block. The structure features a chlorine atom and a piperazinyl group attached to the triazine core, which are key reactive sites for further chemical modifications. These functional groups make it a valuable intermediate for synthesizing more complex molecules, particularly through nucleophilic substitution reactions where the chlorine atom can be displaced by various nucleophiles. While the specific biological activity and applications of this compound are an active area of investigation, its structural features are highly significant. Research on closely related 2,4,6-trisubstituted 1,3,5-triazine analogues has demonstrated their potential as ligands for biological targets. Notably, certain trisubstituted triazines have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2), a promising therapeutic target for modulating inflammation and immune responses without the psychoactive effects associated with CB1 receptor activation . The presence of the piperazine ring in this compound is a common feature in pharmacologically active molecules, as it can improve solubility and interact with biological targets. Therefore, this reagent holds significant value for researchers in drug discovery and development, serving as a key precursor for creating novel chemical entities for biological screening, structure-activity relationship (SAR) studies, and the development of targeted therapeutics, particularly in immunology and oncology. The product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H14ClN5O

Molecular Weight

243.69 g/mol

IUPAC Name

2-chloro-4-ethoxy-6-piperazin-1-yl-1,3,5-triazine

InChI

InChI=1S/C9H14ClN5O/c1-2-16-9-13-7(10)12-8(14-9)15-5-3-11-4-6-15/h11H,2-6H2,1H3

InChI Key

FDMJRGGSVBXCJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCNCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with ethoxyamine and piperazine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with ethoxy and piperazinyl groups. The general reaction scheme is as follows:

    Step 1: 2,4,6-Trichloro-1,3,5-triazine is reacted with ethoxyamine in the presence of a base such as sodium hydroxide to form 2-chloro-4-ethoxy-6-chloro-1,3,5-triazine.

    Step 2: The intermediate product is then reacted with piperazine to replace the remaining chlorine atom, yielding 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines under reflux conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

  • Substituted triazines, alcohols, amines, and oxides depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional variations among 1,3,5-triazine derivatives are critical in determining their physicochemical and biological profiles. Below is a detailed comparison of 2-chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine with key analogues:

Substituent Analysis and Molecular Properties

Compound Name Substituents (Position 2, 4, 6) Molecular Weight Key Properties Biological Activity
Target Compound Cl, OEt, piperazinyl ~308.7* Moderate lipophilicity, basicity Potential enzyme inhibition
2-Chloro-4-methoxy-6-(NH-Ala-Ala-OMe)-triazine Cl, OMe, dipeptide 429.91 High polarity, peptide-mediated uptake Anticancer (colon cancer cells)
2-Chloro-4-morpholinyl-6-piperazinyl-triazine Cl, morpholinyl, piperazinyl ~305.7* Enhanced solubility, dual heterocycles AChE/BACE1 inhibition
2-Chloro-4-(2,4-dimethylphenoxy)-6-methoxy-triazine Cl, 2,4-dimethylphenoxy, OMe 265.7 High lipophilicity, steric bulk Not reported (likely agrochemical)
6-Chloro-N2-ethyl-1,3,5-triazine-2,4-diamine Cl, NH2, ethylamino 187.6 High hydrophilicity, basicity Herbicide metabolite

*Calculated based on molecular formulas.

Key Observations:

  • Alkoxy vs. Aromatic Substituents: The ethoxy group in the target compound balances lipophilicity better than methoxy (e.g., ’s peptide derivative) or bulky phenoxy groups (), which may hinder membrane permeability .
  • Piperazine vs. Peptide Groups: Piperazine enhances solubility and target engagement compared to peptide chains, which improve cellular uptake but add complexity and metabolic instability .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine, and how can purity be ensured?

  • Methodological Answer : The synthesis of triazine derivatives typically involves nucleophilic substitution reactions. For example, substituting chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with ethoxy and piperazine groups under controlled pH and temperature (e.g., 0–5°C in anhydrous conditions) can yield the target compound . Purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is recommended. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards, as described for structurally analogous triazine impurities in pharmaceuticals .

Q. How should researchers characterize the molecular structure and stability of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., ethoxy vs. methoxy groups) and piperazine ring integration. For example, the ethoxy group’s protons appear as a quartet (~1.3 ppm) and triplet (~3.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~266.69 for C9_9H14_{14}ClN6_6O) and fragmentation patterns .
  • Stability : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via TLC or LC-MS to identify labile functional groups (e.g., ethoxy or piperazine moieties) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritancy, as noted for structurally similar triazines .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for piperazine-containing compounds, which highlight risks of acute toxicity and environmental persistence .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity or pharmacological activity be resolved?

  • Methodological Answer : Contradictions often arise from variations in experimental design (e.g., solvent polarity, temperature). To address this:
  • Control Experiments : Replicate studies under standardized conditions (e.g., DMSO vs. aqueous buffers for solubility-dependent assays) .
  • Computational Modeling : Use DFT calculations to predict reactive sites (e.g., chloro vs. ethoxy substituents) and compare with empirical kinetic data .
  • Meta-Analysis : Cross-reference results with analogous compounds like 2-chloro-4,6-diphenyl-1,3,5-triazine, where electron-withdrawing groups modulate reactivity .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Follow methodologies from long-term ecotoxicology projects like INCHEMBIOL :
  • Abiotic Studies : Assess hydrolysis rates (pH 5–9), photodegradation (UV light at 254 nm), and adsorption to soil (OECD Guideline 106).
  • Biotic Studies : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity (LC50_{50}) and bioaccumulation potential.
  • Data Integration : Combine results with QSAR models to predict environmental half-life and prioritize mitigation strategies.

Q. How can researchers investigate the compound’s potential as a kinase inhibitor or receptor modulator?

  • Methodological Answer :
  • In Silico Screening : Dock the compound into kinase ATP-binding pockets (e.g., using AutoDock Vina) to identify high-affinity targets. Compare with known triazole-based inhibitors .
  • In Vitro Assays : Use fluorescence polarization (FP) assays to measure binding to purified kinases (e.g., EGFR or CDK2).
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing ethoxy with methoxy) and correlate changes with IC50_{50} values .

Q. What strategies are effective for resolving spectral overlaps in NMR or MS data?

  • Methodological Answer :
  • 2D NMR : Employ 1^1H-13^13C HSQC to resolve overlapping proton signals (e.g., piperazine ring protons at ~2.8–3.2 ppm) .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to simplify 15^15N NMR interpretation of triazine ring nitrogen environments .
  • High-Resolution MS/MS : Use collision-induced dissociation (CID) to distinguish isobaric fragments, particularly when chlorine isotopes (³⁵Cl/³⁷Cl) complicate spectra .

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